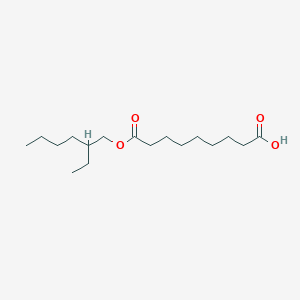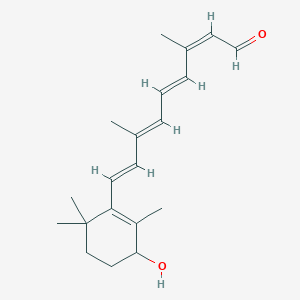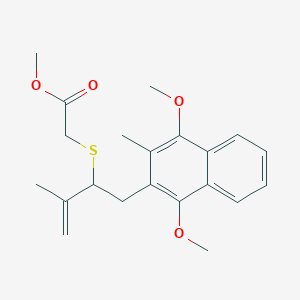
Atazanavir N13-descarboxymethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atazanavir is an antiviral protease inhibitor used in combination with other antiretrovirals for the treatment of HIV . It is a substrate and inhibitor of cytochrome P450 isozyme 3A and an inhibitor and inducer of P-glycoprotein . It has similar virologic efficacy as efavirenz and ritonavir-boosted lopinavir in antiretroviral-naive individuals .
Synthesis Analysis
The biaryl-hydrazine unit of Atazanavir, an important HIV protease inhibitor, was prepared in a three-step continuous flow sequence in 74% overall yield. The synthesis involved Pd-catalyzed Suzuki–Miyaura cross-coupling, followed by hydrazone formation and a subsequent hydrogenation step, and additionally incorporates a liquid–liquid extraction step .Molecular Structure Analysis
Atazanavir has a molecular formula of C38H52N6O7 and a molecular weight of 704.9 g/mol . Its IUPAC name is methyl N - [ (2 S )-1- [2- [ (2 S ,3 S )-2-hydroxy-3- [ [ (2 S )-2- (methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2- [ (4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate .Chemical Reactions Analysis
Atazanavir is a competitive inhibitor of SARS-CoV-2 Mpro, impairing variants replication in vitro and in vivo . It has been considered as a potential repurposing drug to 2019 coronavirus disease (COVID-19) .Physical And Chemical Properties Analysis
Atazanavir is a heavily substituted carbohydrazide . It is a substrate and inhibitor of cytochrome P450 isozyme 3A and an inhibitor and inducer of P-glycoprotein .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Atazanavir N13-descarboxymethyl involves the modification of Atazanavir through a decarboxylation reaction.", "Starting Materials": [ "Atazanavir", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Atazanavir is dissolved in methanol.", "Sodium hydroxide is added to the solution to form a suspension.", "The suspension is heated to 60-70°C for 2 hours.", "Hydrochloric acid is added to the solution to adjust the pH to 2-3.", "The solution is then extracted with water.", "The aqueous layer is collected and acidified with hydrochloric acid.", "The resulting precipitate is filtered and washed with water.", "The solid is dried to obtain Atazanavir N13-descarboxymethyl." ] } | |
Numéro CAS |
1233885-61-4 |
Formule moléculaire |
C₃₆H₅₁ClN₆O₅ |
Poids moléculaire |
683.28 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)


